molecular formula C17H21NO2 B4749583 (4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 408336-54-9

(4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No. B4749583
CAS RN: 408336-54-9
M. Wt: 271.35 g/mol
InChI Key: AGLYDIBEDXKLLC-UHFFFAOYSA-N
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Description

(4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as MBOEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MBOEP is a derivative of the phenethylamine class of compounds, which are known to have various biological activities.

Scientific Research Applications

1. Synthesis and Characterization of Complex Compounds

Liu et al. (1993) reported the synthesis and characterization of a N4O3 amine phenol ligand, derived from (4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, and its lanthanide complexes. These complexes demonstrate the chemical versatility and potential in forming complex ions for various applications (Liu, Yang, Rettig & Orvig, 1993).

2. Identification of Metabolites in New Psychoactive Substances

Caspar et al. (2017) utilized LC-high resolution-MS/MS to identify metabolites of a substance structurally similar to (4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. This highlights its relevance in the study of new psychoactive substances and their metabolic pathways (Caspar, Westphal, Meyer & Maurer, 2017).

3. Development of Skin Whitening Agents

Choi et al. (2002) explored a compound similar to (4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine for its potential in inhibiting melanin production, thus indicating its use in developing skin whitening agents. This study provides insights into the cosmetic applications of such compounds (Choi, Kim, Kim, Suk, Hwang, Lee, Kim & Kim, 2002).

4. Toxicokinetic Studies

Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, structurally related to (4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. This research is crucial for understanding the drug-drug interactions, elimination routes, and risk assessment of such compounds (Richter, Menges, Wagmann, Brandt, Stratford, Westphal, Flockerzi & Meyer, 2019).

5. Organic Electron Transfer Studies

Lu et al. (2014) investigated the electron transfer rates of 4-methoxybenzyl alcohol, closely related to the compound , using various redox mediators. This research contributes to the understanding of electrochemical processes and the development of new redox systems (Lu, Yoo, Li, Zeng & Little, 2014).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLYDIBEDXKLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366360
Record name 2-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chembrdg-BB 5539120

CAS RN

408336-54-9
Record name 2-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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